molecular formula C15H21BrN2O3S B2795169 4-({3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}methyl)-1lambda6-thiane-1,1-dione CAS No. 2380181-90-6

4-({3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}methyl)-1lambda6-thiane-1,1-dione

Cat. No.: B2795169
CAS No.: 2380181-90-6
M. Wt: 389.31
InChI Key: MUXMMPJKTWWRFD-UHFFFAOYSA-N
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Description

4-({3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}methyl)-1lambda6-thiane-1,1-dione is a complex organic compound that features a bromopyridine moiety, a pyrrolidine ring, and a thiane dioxide group. This compound is of interest in various fields of scientific research due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}methyl)-1lambda6-thiane-1,1-dione typically involves multiple steps:

    Formation of the Bromopyridine Moiety: This step involves the bromination of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.

    Coupling Reactions: The bromopyridine and pyrrolidine intermediates are coupled using a suitable coupling agent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.

    Introduction of the Thiane Dioxide Group: The final step involves the oxidation of the thiane ring to form the thiane dioxide group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiane ring, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromopyridine moiety, converting it to a pyridine derivative.

    Substitution: The bromine atom in the bromopyridine moiety can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Pyridine derivatives

    Substitution: Substituted pyridine derivatives

Scientific Research Applications

4-({3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}methyl)-1lambda6-thiane-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and medicinal chemistry.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of kinase inhibitors.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-({3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}methyl)-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets, such as kinases. The bromopyridine moiety may bind to the active site of the enzyme, inhibiting its activity. The pyrrolidine ring and thiane dioxide group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[2,3-d]pyrimidine
  • 3-(5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl)amino)phenol

Uniqueness

4-({3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}methyl)-1lambda6-thiane-1,1-dione is unique due to the presence of the thiane dioxide group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group.

Properties

IUPAC Name

4-[[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]methyl]thiane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O3S/c16-14-9-17-5-1-15(14)21-13-2-6-18(11-13)10-12-3-7-22(19,20)8-4-12/h1,5,9,12-13H,2-4,6-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXMMPJKTWWRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Br)CC3CCS(=O)(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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